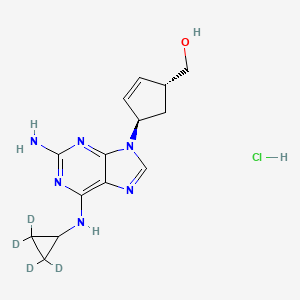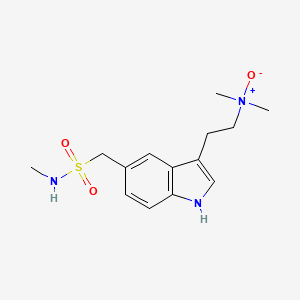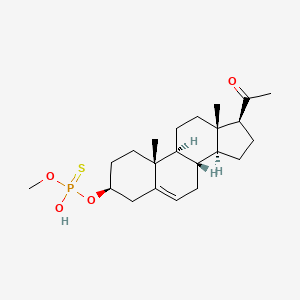
トランス-アバカビル-d4塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-Abacavir-d4 Hydrochloride: is a deuterium-labeled derivative of Abacavir, a nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment of HIV infection . The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, providing unique properties useful in scientific research .
科学的研究の応用
Chemistry: In chemistry, trans-Abacavir-d4 Hydrochloride is used as a reference standard in analytical studies to understand the behavior of deuterium-labeled compounds .
Biology: In biological research, the compound is utilized to study metabolic pathways and enzyme interactions due to its stable isotope labeling .
Medicine: In medicine, trans-Abacavir-d4 Hydrochloride serves as a tool to investigate the pharmacokinetics and pharmacodynamics of Abacavir, providing insights into drug metabolism and efficacy .
Industry: In the pharmaceutical industry, the compound is used in the development and testing of new antiretroviral drugs, ensuring the accuracy and reliability of analytical methods .
作用機序
Target of Action
Trans-Abacavir-d4 Hydrochloride is a deuterated analog of Abacavir . Abacavir is a powerful nucleoside analog reverse transcriptase inhibitor (NRTI) used to treat HIV and AIDS . The primary target of Abacavir is the HIV-1 reverse transcriptase enzyme . This enzyme is crucial for the replication of the HIV virus, making it an effective target for antiretroviral therapy .
Mode of Action
Abacavir works by inhibiting the activity of the reverse transcriptase enzyme . It is converted by cellular enzymes to its active metabolite, carbovir triphosphate (CBV-TP) . CBV-TP competes with the viral molecules and is incorporated into the viral DNA . This incorporation disrupts the viral DNA chain, preventing the virus from multiplying .
Biochemical Pathways
The antiviral effect of Abacavir is due to its intracellular anabolite, carbovir-triphosphate (CBV-TP) . CBV-TP has been shown to have a long elimination half-life (>20 hours), supporting once-daily dosing .
Pharmacokinetics
Abacavir is rapidly absorbed following oral administration, with a mean absolute bioavailability of approximately 83% . It is primarily metabolized via two pathways, uridine diphosphate glucuronyltransferase and alcohol dehydrogenase, resulting in inactive glucuronide and carboxylate metabolites, respectively . Less than 2% is excreted as unchanged drug in the urine . The terminal elimination half-life of abacavir is approximately 1.5 hours .
Result of Action
The inhibition of the reverse transcriptase enzyme by Abacavir results in the prevention of the virus from multiplying, reducing the amount of virus in the body and slowing down the progression of the disease .
生化学分析
Biochemical Properties
trans-Abacavir-d4 Hydrochloride plays a crucial role in biochemical reactions as it inhibits the replication of a variety of HIV-1 and HIV-2 strains . It interacts with the enzyme HIV-1 reverse transcriptase, thereby inhibiting its function .
Cellular Effects
The effects of trans-Abacavir-d4 Hydrochloride on cells are primarily related to its role as an inhibitor of HIV-1 reverse transcriptase . By inhibiting this enzyme, it prevents the replication of HIV-1 and HIV-2 strains within the cell .
Molecular Mechanism
The molecular mechanism of action of trans-Abacavir-d4 Hydrochloride involves its binding to HIV-1 reverse transcriptase . This binding inhibits the function of the enzyme, preventing the replication of the virus .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Abacavir-d4 Hydrochloride involves the incorporation of deuterium atoms into the Abacavir molecule. This is typically achieved through the reaction of a suitable di-halo aminopyrimidine starting material with cyclopropyl amine .
Industrial Production Methods: Industrial production of trans-Abacavir-d4 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: trans-Abacavir-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylate metabolites, while reduction can produce alcohol derivatives .
類似化合物との比較
Abacavir: The parent compound, used widely in HIV treatment.
Lamivudine: Another NRTI used in combination with Abacavir.
Zidovudine: An older NRTI with a similar mechanism of action.
Uniqueness: trans-Abacavir-d4 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This makes it a valuable tool in both research and industrial applications.
特性
IUPAC Name |
[(1R,4R)-4-[2-amino-6-[(2,2,3,3-tetradeuteriocyclopropyl)amino]purin-9-yl]cyclopent-2-en-1-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O.ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1H/t8-,10-;/m0./s1/i2D2,3D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNOPHSMRJNHHG-CRUONMBASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@H](C=C4)CO)[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9](/img/structure/B585299.png)










